molecular formula C21H18FN5O2S B2394564 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide CAS No. 894060-28-7

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide

Cat. No. B2394564
CAS RN: 894060-28-7
M. Wt: 423.47
InChI Key: ZUMDSPXCJQPZEJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings can contribute to the stability of the molecule and can also influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the fluorophenyl group might undergo electrophilic aromatic substitution reactions, while the triazolopyridazine group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, which might influence its solubility in different solvents .

Scientific Research Applications

Modification of PI3K Inhibitors for Anticancer Effects

Compounds similar to 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide have been studied for their anticancer effects. For instance, the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3K inhibitors by replacing the acetamide group with alkylurea showed remarkable anticancer effects with reduced toxicity. This suggests that altering the molecular structure of similar compounds can retain antiproliferative activity and inhibit PI3Ks and mTOR, making them effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Radiosynthesis for Imaging Applications

Another relevant application involves the radiosynthesis of derivatives for imaging purposes. For example, [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with PET, was developed from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. This highlights the potential of fluorine-18 labeled compounds for in vivo imaging using positron emission tomography (PET), which can be crucial for diagnostic applications (F. Dollé et al., 2008).

Synthesis and Evaluation for Anticonvulsant Activity

Compounds within this chemical class have also been synthesized and evaluated for their anticonvulsant activity. This indicates the potential therapeutic applications of these compounds in treating seizure disorders, showcasing the broad therapeutic potential beyond anticancer applications (J. Medwid et al., 1990).

properties

IUPAC Name

2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-29-18-5-3-2-4-15(18)12-23-20(28)13-30-21-25-24-19-11-10-17(26-27(19)21)14-6-8-16(22)9-7-14/h2-11H,12-13H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMDSPXCJQPZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide

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